2-Hydroxybenzonitrile

Descripción general

Descripción

epi-Doramectina: es un producto de degradación de la doramectina, formado a través de la isomerización reversible catalizada por bases de la doramectina . La propia doramectina es un miembro de la familia de las avermectinas, que son lactonas macrocíclicas producidas por la bacteria Streptomyces avermitilis . La epi-doramectina se caracteriza por su epimerización en la posición 2, que en última instancia se reorganiza irreversiblemente al análogo de alqueno isomérico, Δ2-doramectina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La epi-doramectina se sintetiza mediante la isomerización catalizada por bases de la doramectina . La reacción implica el uso de una base fuerte, como el hidróxido de sodio o el hidróxido de potasio, en un disolvente orgánico como el metanol o el etanol. La reacción se lleva a cabo normalmente a temperatura ambiente y se monitoriza mediante cromatografía líquida de alta resolución (HPLC) para garantizar la formación de epi-doramectina .

Métodos de producción industrial: La producción industrial de epi-doramectina sigue rutas sintéticas similares a las descritas anteriormente. El proceso implica la fermentación a gran escala de Streptomyces avermitilis para producir doramectina, seguida de la isomerización catalizada por bases para formar epi-doramectina . El producto se purifica posteriormente mediante técnicas cromatográficas para alcanzar los niveles de pureza deseados.

Análisis De Reacciones Químicas

Tipos de reacciones: La epi-doramectina experimenta diversas reacciones químicas, entre ellas:

Oxidación: Las reacciones oxidativas pueden conducir a la formación de derivados hidroxilados.

Reducción: Las reacciones de reducción pueden convertir los grupos cetónicos en alcoholes.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los reactivos como el metóxido de sodio y el tert-butóxido de potasio se emplean en reacciones de sustitución.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen derivados hidroxilados, alcoholes reducidos y análogos sustituidos de epi-doramectina .

Aplicaciones Científicas De Investigación

La epi-doramectina tiene varias aplicaciones de investigación científica, entre ellas:

Mecanismo De Acción

El mecanismo de acción de la epi-doramectina es similar al de la doramectina. Ejerce sus efectos uniéndose a los canales de iones cloruro regulados por glutamato en el sistema nervioso de los parásitos, lo que lleva a un aumento de la permeabilidad de los iones cloruro y a la hiperpolarización de las células nerviosas. Esto provoca la parálisis y la muerte de los parásitos . Los objetivos moleculares incluyen los canales de iones cloruro regulados por glutamato y los canales de iones cloruro regulados por ácido gamma-aminobutírico (GABA) .

Comparación Con Compuestos Similares

Compuestos similares:

- Doramectina

- Ivermectina

- Abamectina

- Eprinomectina

- Selamectina

- Moxidectina

Comparación: La epi-doramectina es única debido a su formación a través de la isomerización de la doramectina. Aunque la doramectina y otras avermectinas comparten propiedades antiparasitarias similares, las características estructurales distintas de la epi-doramectina pueden dar lugar a diferentes actividades biológicas y perfiles de estabilidad . Por ejemplo, la doramectina y la ivermectina se utilizan ampliamente en medicina veterinaria por su actividad antiparasitaria de amplio espectro, pero las aplicaciones y la eficacia específicas de la epi-doramectina aún se encuentran en fase de investigación .

Propiedades

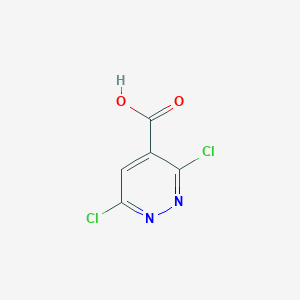

IUPAC Name |

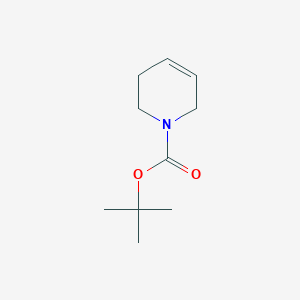

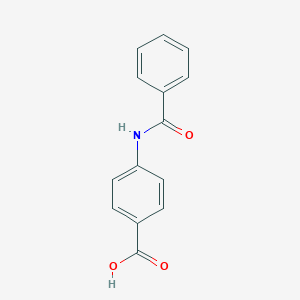

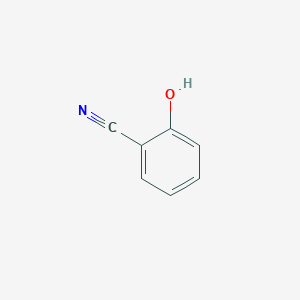

2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZCERSEMVWNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041661 | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-20-1, 69481-42-1 | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069481421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51RSM8K1VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-hydroxybenzonitrile?

A1: this compound has the molecular formula C7H5NO and a molecular weight of 119.12 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound. These include:

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups and study hydrogen bonding interactions. Research on this compound has focused on the characteristic shifts in the O-H stretching vibration upon complexation with molecules like CO. []

- Raman spectroscopy: This technique complements IR data and helps identify specific vibrational modes, including the C≡N and C-O stretches in this compound. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide detailed information about the structure and environment of hydrogen and carbon atoms in the molecule. []

Q3: Is this compound stable under various conditions?

A3: The stability of this compound is dependent on the specific conditions. For instance:

- Sunlight: While the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) shows relative stability in sunlight, its isomer, 3,5-dibromo-2-hydroxybenzonitrile, undergoes rapid degradation via photoaromatic substitution. This highlights the critical role of the substitution pattern in influencing photochemical behavior. []

Q4: Can you provide examples of reactions where this compound is used as a starting material?

A4: this compound serves as a versatile starting material in various organic reactions, including:

- Synthesis of benzoxazinones: this compound reacts with aryl isocyanates to form carbamates, which can further cyclize to yield 1,3-benzoxazin-4-ones. The reaction conditions, such as temperature, influence the product distribution. []

- Multicomponent polymerizations: Researchers have employed this compound in multicomponent polymerizations with alkynes and sulfonyl azides to synthesize iminocoumarin-containing poly(N-sulfonylimine)s with interesting fluorescent properties. []

- Synthesis of 1,2-benzisoxazoles: A novel method utilizes triphenylphosphine (PPh3) to mediate the transformation of 2-hydroxybenzonitriles and bromides into 3-aryl or alkyl substituted 1,2-benzisoxazoles. []

Q5: Have computational methods been used to study this compound?

A5: Yes, computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. For instance:

- Conformational analysis: Density Functional Theory (DFT) calculations were employed to investigate the conformational preferences of this compound and its hydrogen-bonded complexes with CO. These calculations provide insights into the relative stability of different conformers and the strength of hydrogen bonding interactions. [, ]

- Reaction mechanism studies: Quantum chemical calculations, such as those performed at the CBS-QB3 level of theory, have been instrumental in elucidating the photochemical pathways of 1,2-benzisoxazole, which can form 2-cyanophenol as a product. These studies provide insights into the nature and energetics of the intermediates involved. [, ]

Q6: How does the position of substituents on the aromatic ring affect the biological activity of this compound derivatives?

A6: The position of substituents on the aromatic ring significantly influences the biological activity of this compound derivatives. For example:

- Auxin activity: 2,6-Disubstituted phenols with halogens exhibit high auxin activity in pea and tomato but are less active in wheat. This difference in activity is attributed to the rapid metabolic conversion of the compounds in wheat tissue, specifically through hydroxylation at the para position of the aromatic ring. Notably, this inactivation does not occur in pea and tomato tissues. []

- Photocatalytic degradation: The photocatalytic degradation rates of phenolic compounds, including this compound derivatives, are influenced by the position of substituents relative to the hydroxyl group. 2,6-Dialkylated phenols exhibit faster degradation compared to 3,5-dialkylated phenols and 4-tert-butylphenol. The position of the substituents affects the primary oxidation steps, leading to variations in the degradation pathways and intermediate profiles. []

Q7: What analytical methods are used to detect and quantify this compound and its metabolites?

A7: Several analytical methods are employed to detect and quantify this compound and its metabolites:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique enables the simultaneous quantification of azoxystrobin (a fungicide containing a this compound moiety) and its metabolites, including this compound, in complex matrices like lettuce. []

- Electrochemical methods: Electrochemical techniques, particularly those employing platinum microdisk electrodes, have been used to indirectly monitor the dissolution of potassium bicarbonate in dimethylformamide by tracking the deprotonation of 2-cyanophenol. This approach utilizes the electrochemical activity of 2-cyanophenol and its deprotonated form. [, ]

- UV-visible spectroscopy: UV-Vis spectroscopy helps monitor the formation of the 2-cyanophenolate anion, providing complementary information to electrochemical methods in studying dissolution kinetics. [, ]

Q8: What is the environmental fate of this compound and its derivatives?

A8: The environmental fate of this compound and its derivatives is an active area of research. Some key aspects include:

- Photodegradation: Sunlight exposure can degrade certain this compound derivatives, as observed with 3,5-dibromo-2-hydroxybenzonitrile. [] Understanding the photodegradation pathways and products is crucial for assessing their persistence and potential environmental impact.

- Metabolism by plants and microorganisms: Research indicates that plants can metabolize certain pesticides containing the this compound moiety, such as azoxystrobin. Studies have investigated the presence and quantification of azoxystrobin and its metabolites in crops like lettuce. [] Further research is needed to fully understand the metabolic pathways and the potential for bioaccumulation or degradation in various environmental compartments.

Q9: Are there any strategies for mitigating the environmental impact of this compound and its derivatives?

A9: Developing sustainable practices is crucial for mitigating the potential environmental impact of this compound and its derivatives. This includes:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.